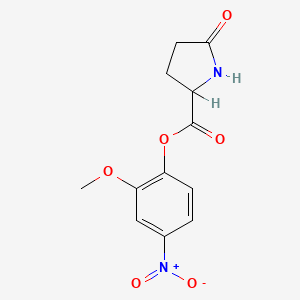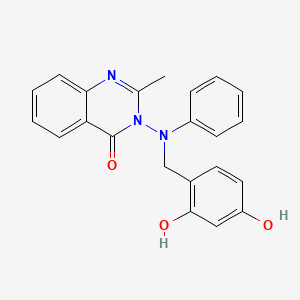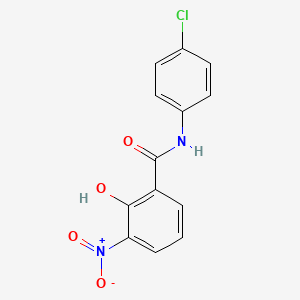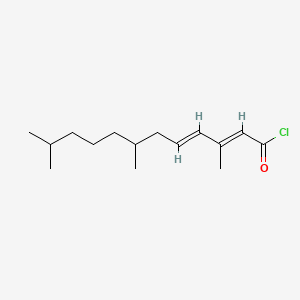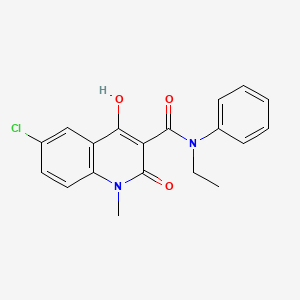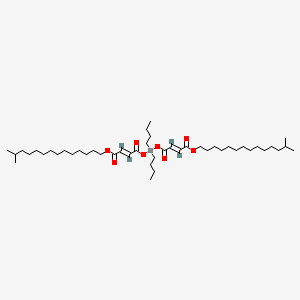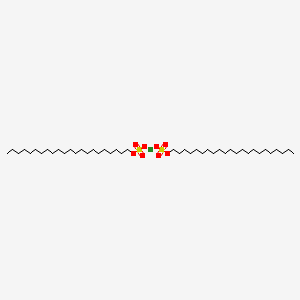
Chromium(3+);hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium(3+);hydrogen phosphate, also known as Chromium(III) hydrogen phosphate, is an inorganic compound with the chemical formula Cr2(HPO4)3. This compound is characterized by its deep coloration, with anhydrous forms being green and hydrated forms appearing violet. This compound is insoluble in water and has a high melting point, making it a stable compound under various conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chromium(3+);hydrogen phosphate can be synthesized through several methods:
Reduction of Chromium Trioxide: One common method involves reducing chromium trioxide (CrO3) with ethanol in the presence of orthophosphoric acid (H3PO4) at temperatures ranging from -24°C to +80°C.
Reduction of Ammonium Dichromate: Another method involves the reduction of ammonium dichromate ((NH4)2Cr2O7) using ethanol, acetic acid (CH3COOH), and nitric acid (HNO3) in the presence of ammonium dihydrogen phosphate and urea at elevated temperatures.
Industrial Production Methods
Industrial production of this compound typically involves large-scale versions of the synthetic routes mentioned above, with careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Chromium(3+);hydrogen phosphate undergoes various chemical reactions, including:
Oxidation and Reduction: Chromium(III) can be oxidized to chromium(VI) under certain conditions, and vice versa.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are common oxidizing agents used to convert chromium(III) to chromium(VI).
Reducing Agents: Hydrazine (N2H4) and ethanol are commonly used to reduce chromium(VI) to chromium(III).
Major Products
Oxidation: Oxidation of this compound can produce chromium(VI) compounds such as chromates and dichromates.
Reduction: Reduction reactions typically yield chromium(III) compounds with different ligands depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Chromium(3+);hydrogen phosphate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which chromium(3+);hydrogen phosphate exerts its effects involves several molecular targets and pathways:
Insulin Signaling: Chromium(III) enhances insulin sensitivity by promoting glucose utilization and increasing the sensitivity of insulin receptors.
Mitochondrial ATP Synthase: Recent studies suggest that the beta subunit of mitochondrial ATP synthase is a novel site for chromium action, influencing cellular energy production and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Chromium(3+);hydrogen phosphate can be compared with other similar compounds such as:
Chromium(III) phosphate (CrPO4): Both compounds contain chromium(III) and phosphate, but differ in their specific chemical structures and properties.
Chromium(III) sulfate (Cr2(SO4)3): This compound is similar in its oxidation state of chromium but differs in its anionic counterpart, leading to different chemical behaviors and applications.
This compound stands out due to its unique combination of stability, coloration, and diverse applications in various fields.
Eigenschaften
CAS-Nummer |
59178-46-0 |
|---|---|
Molekularformel |
Cr2H3O12P3 |
Molekulargewicht |
391.93 g/mol |
IUPAC-Name |
chromium(3+);hydrogen phosphate |
InChI |
InChI=1S/2Cr.3H3O4P/c;;3*1-5(2,3)4/h;;3*(H3,1,2,3,4)/q2*+3;;;/p-6 |
InChI-Schlüssel |
UDQOBKBQZZUOJB-UHFFFAOYSA-H |
Kanonische SMILES |
OP(=O)([O-])[O-].OP(=O)([O-])[O-].OP(=O)([O-])[O-].[Cr+3].[Cr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



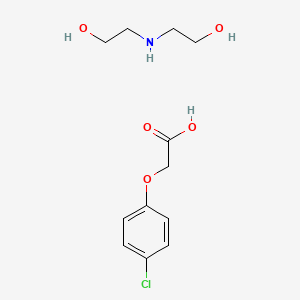
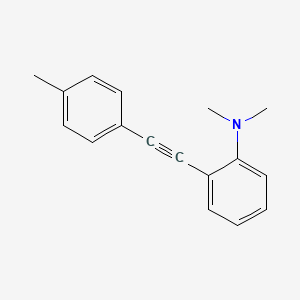
![Acetamide, N-[5-[bis(2-butoxyethyl)amino]-2-[(5-nitro-2-thiazolyl)azo]phenyl]-](/img/structure/B13770447.png)
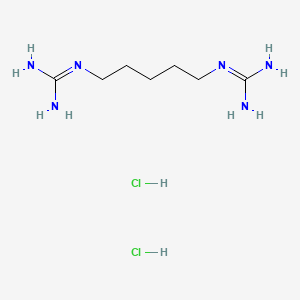
![N-[[4-[4-(benzimidazol-1-ylmethyl)-6-[4-(hydroxymethyl)phenyl]-5-phenyl-1,3-dioxan-2-yl]phenyl]methyl]benzenesulfonamide](/img/structure/B13770463.png)

